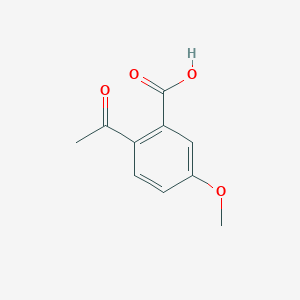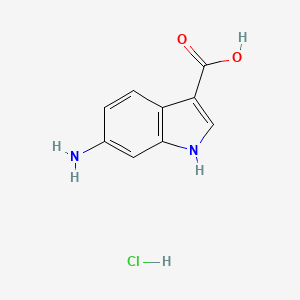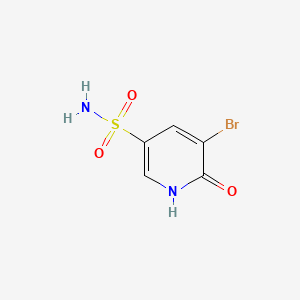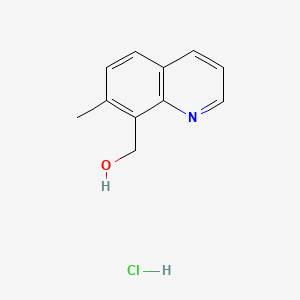
2-Acetyl-5-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-5-methoxybenzoic acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, featuring an acetyl group at the second position and a methoxy group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methoxybenzoic acid typically involves the acetylation of 5-methoxybenzoic acid. One common method is the Friedel-Crafts acylation reaction, where 5-methoxybenzoic acid reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
化学反応の分析
Types of Reactions
2-Acetyl-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid group.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Carboxy-5-methoxybenzoic acid.
Reduction: 2-(1-Hydroxyethyl)-5-methoxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学的研究の応用
2-Acetyl-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 2-Acetyl-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The acetyl and methoxy groups play a crucial role in its reactivity and interaction with molecular targets.
類似化合物との比較
Similar Compounds
2-Acetylbenzoic acid: Lacks the methoxy group, leading to different reactivity and applications.
5-Methoxybenzoic acid: Lacks the acetyl group, affecting its chemical properties and uses.
2-Methoxybenzoic acid: Has a methoxy group at the second position instead of the fifth, resulting in different chemical behavior.
Uniqueness
2-Acetyl-5-methoxybenzoic acid is unique due to the presence of both the acetyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in various synthetic and research applications.
特性
分子式 |
C10H10O4 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC名 |
2-acetyl-5-methoxybenzoic acid |
InChI |
InChI=1S/C10H10O4/c1-6(11)8-4-3-7(14-2)5-9(8)10(12)13/h3-5H,1-2H3,(H,12,13) |
InChIキー |
RORSYULHARMVQY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C=C1)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13460806.png)


![4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B13460828.png)

![(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide](/img/structure/B13460833.png)

![4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B13460843.png)
